molecular formula C12H16O2 B2963909 2-Methyl-2-phenylpentanoic acid CAS No. 4355-44-6

2-Methyl-2-phenylpentanoic acid

Cat. No. B2963909
CAS RN: 4355-44-6
M. Wt: 192.258
InChI Key: XTHMSGGESJPZOU-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylpentanoic acid, also known as fenofibrate, is a synthetic lipid-lowering agent used to treat high cholesterol and triglyceride levels in the blood. It belongs to the class of fibric acid derivatives and is commonly prescribed to patients with dyslipidemia.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Preparation in Amino Acids : 2-Methyl-2-phenylpentanoic acid is used in the synthesis of specific amino acids, which are constituents of AM-toxins. These amino acids include 2-amino-5-(p-methoxyphenyl)pentanoic acid and 2-amino-5-(p-hydroxyphenyl)pentanoic acid. These compounds are prepared through processes involving hydrolysis, saponification, and decarboxylation (Shimohigashi, Lee, & Izumiya, 1976).
  • Role in Friedel-Crafts Reaction : In the field of organic chemistry, 2-methyl-4-phenylpentanedioic acid, closely related to 2-methyl-2-phenylpentanoic acid, is produced via the Michael reaction and is used in Friedel-Crafts reactions. This demonstrates its importance in synthetic organic chemistry (Natekar & Samant, 2010).

Fragrance and Sensory Applications

  • Synthesis of Floral Fragrance : The compound is key in synthesizing the enantiomers of the floral fragrance Rosaphen®, illustrating its application in fragrance chemistry. The synthesis involves asymmetric hydrogenation using a ruthenium catalyst (Matteoli et al., 2011).

Pharmacology and Biochemical Research

  • Study of Amino Acid Analogs : Research has explored 2-(methylamino)alkanoic acids, including derivatives of 2-methyl-2-phenylpentanoic acid, for their potential in pharmacotherapeutic interventions, particularly in restricting brain phenylalanine transport (Vogel et al., 2013).

Spectroscopic and Quantum Studies

  • Quantum and Spectroscopic Analysis : The compound and its derivatives have been analyzed using density functional theory and spectroscopic methods. These studies provide insights into molecular properties such as geometry, vibrational frequencies, and nonlinear optical properties (Raajaraman, Sheela, & Muthu, 2019).

Wine and Beverage Analysis

  • Role in Wine Analysis : 2-Methylpentanoic acid, structurally similar to 2-methyl-2-phenylpentanoic acid, has been identified and analyzed in wines and other alcoholic beverages, signifying its relevance in food chemistry and sensory analysis (Gracia-Moreno, Lopez, & Ferreira, 2015).

properties

IUPAC Name

2-methyl-2-phenylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-9-12(2,11(13)14)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHMSGGESJPZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-methyl-2-phenyl-pent-4-enoic acid benzyl ester (2.31 g, 8.24 mmol) in ethyl acetate (20 mL) was treated with 10% palladium on carbon (0.24 g, 10 weight percent) and stirred under a hydrogen balloon for 72 hours. The vessel was purged with nitrogen gas and the mixture was filtered through a pad of celite and the filtrate was concentrated in vacuo to give the title compound (1.58 g, 99%). 1H NMR (300 MHz, CDCl3): δ ppm 0.91 (m, 3 H) 1.23 (m, 2 H) 1.57 (m, 3 H) 1.96 (m, 2 H) 7.36 (m, 5 H). MS (DCI/NH3+) m/z 210 (M+NH4)+.
Name
2-methyl-2-phenyl-pent-4-enoic acid benzyl ester
Quantity
2.31 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.24 g
Type
catalyst
Reaction Step One
Yield
99%

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